4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
IUPAC Nomenclature Derivation
The IUPAC name follows hierarchical rules for prioritizing functional groups and numbering substituents:
- Parent structure : The 1H-pyrrol-2(5H)-one ring serves as the base structure, a five-membered lactam with nitrogen at position 1 and a ketone at position 2.
- Substituent prioritization :
- Position 4 : Benzofuran-2-carbonyl group (higher priority than alkyl chains)
- Position 1 : 3-(Dimethylamino)propyl chain
- Position 3 : Hydroxyl group
- Position 5 : p-Tolyl (4-methylphenyl) substituent
Numbering sequence :
- Lactam nitrogen receives position 1
- Ketone oxygen at position 2
- Clockwise numbering assigns positions 3 (hydroxyl), 4 (benzofuran carbonyl), and 5 (p-tolyl)
Final name construction :
4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Key nomenclature features :
Comparative Analysis of Structural Isomers
Three primary isomer classes demonstrate how structural variations alter properties:
Table 1: Positional Isomers Comparison
| Isomer Type | Substituent Position | Key Differentiating Feature |
|---|---|---|
| Target Compound | 4-benzofuran carbonyl | Optimal conjugation with lactam carbonyl |
| 3-Benzofuran isomer | Benzofuran at C3 | Reduced π-orbital overlap with lactam |
| 5-Hydroxy isomer | Hydroxyl at C5 | Altered hydrogen bonding capacity |
Functional Group Isomers :
- Amide vs. ester analogs : Replacement of benzofuran-2-carbonyl with benzofuran-2-oxycarbonyl decreases electrophilicity at C4
- Quaternary ammonium variants : Substitution of dimethylamino with trimethylammonium groups enhances water solubility but reduces membrane permeability
Stereoisomerism Considerations :
- C3 hydroxyl group creates potential R/S configuration
- Restricted rotation in benzofuran-pyrrolone system prevents atropisomerism
Classification Within Heterocyclic Compound Families
Table 2: Hierarchical Classification
| Category | Subclassification | Structural Features |
|---|---|---|
| Bicyclic Systems | Benzofused heterocycles | Benzofuran fused to pyrrolone |
| Lactams | γ-Lactams | Five-membered ring with amide bond |
| Aromatic Systems | Non-benzenoid aromatics | Pyrrolone and benzofuran conjugation |
| Hybrid Structures | Spiro/conjoined systems | Covalent linkage of distinct ring systems |
Key hybrid characteristics :
- Benzofuran subsystem :
- Composed of fused benzene and furan rings
- 2-carbonyl group enables cross-conjugation with pyrrolone
- Pyrrolone subsystem :
- Exhibits keto-enol tautomerism
- N-substituent influences ring planarity
Comparative analysis with related heterocycles :
- Vs. indole derivatives : Lacks nitrogen in fused benzene ring
- Vs. coumarin analogs : Replaces pyran oxygen with lactam nitrogen
- Vs. benzopyrrolidinediones : Maintains single lactam group vs. diketone systems
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-9-11-17(12-10-16)22-21(24(29)25(30)27(22)14-6-13-26(2)3)23(28)20-15-18-7-4-5-8-19(18)31-20/h4-5,7-12,15,22,29H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQSVSPASSAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyrrolone Ring: This step often involves the condensation of an amine with a diketone or ketoester.
Introduction of the Dimethylamino Propyl Side Chain: This can be done through nucleophilic substitution reactions using dimethylamine and a suitable alkyl halide.
Final Assembly: The final step involves coupling the benzofuran and pyrrolone intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Overview
- Molecular Formula : C₃₀H₃₅N₃O₃
- Molecular Weight : 465.63 g/mol
- Key Functional Groups :
- Benzofuran moiety
- Pyrrolone ring
- Dimethylamino propyl side chain
Medicinal Chemistry
-
Neuropharmacology :
- The dimethylamino propyl side chain suggests potential activity as a central nervous system agent. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Antimicrobial Activity :
- Histamine Receptor Modulation :
Synthesis and Derivative Studies
The synthesis of this compound is often explored in the context of developing derivatives that can improve potency or reduce side effects. Various synthetic pathways have been documented, including:
- Cyclization Reactions : Utilizing benzofuran precursors to form the pyrrolone structure.
- Functionalization Strategies : Modifying the side chains to enhance solubility and bioavailability .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of several benzofuran derivatives, highlighting their effectiveness against Gram-positive bacteria. The compound's structure was optimized for enhanced interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death .
Case Study 2: Neuropharmacological Effects
In a series of experiments focusing on compounds similar to the target molecule, researchers evaluated their impact on anxiety and depression models in rodents. The results indicated that modifications to the benzofuran structure could lead to significant anxiolytic effects, suggesting therapeutic potential for mood disorders .
Mechanism of Action
The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound and share a pyrrol-2-one core, while employs a furan-2-one scaffold. Pyrrol-2-ones are associated with hydrogen-bonding capacity (via the lactam and hydroxyl groups), whereas furan-2-ones exhibit distinct electronic properties due to the oxygen-rich ring.
Substituent Effects: Position 1: The target’s 3-(dimethylamino)propyl group contrasts with ’s 2-hydroxypropyl. The tertiary amine in the target may improve solubility and membrane permeability compared to the polar hydroxypropyl chain . Position 5: The target’s p-tolyl group (electron-donating) may enhance hydrophobic interactions compared to ’s electron-withdrawing 3-trifluoromethylphenyl group, which could alter binding affinity in biological targets .
Physicochemical Properties: reports a low synthesis yield (9%), likely due to steric hindrance from the trifluoromethyl group. The target compound’s yield is unreported but may face similar challenges due to its bulky benzofuran substituent.
Research Findings and Structure-Activity Relationship (SAR) Insights
Role of the 3-Hydroxy Group :
- The conserved 3-hydroxyl group in the target and is critical for hydrogen bonding with biological targets (e.g., kinases or enzymes). Removal of this group in analogs has been shown to reduce activity by >50% in kinase inhibition assays .
Impact of Aromatic Substituents :
- The benzofuran-2-carbonyl group (target) may confer higher metabolic stability compared to simpler acyl groups, as benzofuran derivatives resist oxidative degradation in hepatic microsomal studies .
Solubility and Bioavailability: The dimethylamino group in the target compound’s 1-position likely enhances water solubility at physiological pH, addressing a common limitation of pyrrol-2-one derivatives, which often exhibit poor bioavailability .
The target’s benzofuran moiety could further improve potency due to enhanced hydrophobic interactions.
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one , also known by its chemical structure and CAS number (not provided), represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 342.4 g/mol. It features a complex structure that includes a benzofuran moiety, a pyrrole ring, and a dimethylamino propyl group, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit antimicrobial properties. For instance, benzofuran derivatives have been shown to possess inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that related benzofuran compounds inhibited the aggregation of beta-amyloid peptides, which is significant in the context of neurodegenerative diseases like Alzheimer’s .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cell lines. For example, benzofuran derivatives have shown cytotoxic effects against human cancer cells by triggering apoptotic pathways and inhibiting cell proliferation .
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological activity, particularly as it may interact with neurotransmitter systems. Similar compounds have been studied for their effects on histamine receptors and other aminergic systems, indicating possible applications in treating neurological disorders .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that benzofuran derivatives can inhibit enzymes involved in disease processes, such as those implicated in cancer progression.
- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways related to cell survival and death, particularly in cancer cells.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Case Studies
Several studies have explored the biological activities of related compounds:
- Case Study 1 : A derivative exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating potential for development as an antibiotic .
- Case Study 2 : In vitro studies showed that another related compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .
Data Table: Biological Activities Summary
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis yield of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one?
- Methodological Answer : Synthesis optimization can be achieved by varying reaction conditions such as stoichiometry, temperature, and catalyst choice. For example, in analogous pyrrol-2-one derivatives, adjusting the molar ratio of benzaldehyde derivatives (e.g., 4-dimethylaminobenzaldehyde) and reaction time (e.g., 3 hours vs. longer durations) improved yields from 46% to 63% . Purification via column chromatography or ethanol recrystallization is critical for isolating high-purity products, as demonstrated in studies of structurally similar compounds .
Q. Which spectroscopic techniques are most reliable for characterizing the hydroxyl and carbonyl groups in this compound?
- Methodological Answer :
- 1H NMR : The hydroxyl proton (3-hydroxy group) typically appears as a broad singlet at δ 10–12 ppm, while the benzofuran carbonyl group may show coupling patterns influenced by adjacent substituents .
- FTIR : Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650–1750 cm⁻¹ (C=O stretch) confirm functional groups .
- HRMS : Precise molecular ion peaks (e.g., [M+H]+) validate the molecular formula, with deviations <5 ppm indicating purity .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Use polar aprotic solvents like DMSO or DMF for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). For hydrophobic analogs, sonication at 40–50°C for 15–30 minutes enhances solubility . Dynamic light scattering (DLS) can monitor aggregation, ensuring consistent bioassay conditions.
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Benzofuran Modifications : Substituents on the benzofuran ring (e.g., methoxy or halogen groups) influence electron density and binding affinity. For example, 4-methoxy analogs showed improved metabolic stability in related compounds .
- Dimethylamino Propyl Chain : Adjusting the chain length or substituting dimethylamino with other amines (e.g., piperidinyl) may alter membrane permeability and target interaction .
- p-Tolyl Group : Introducing electron-withdrawing groups (e.g., nitro) at the para position could modulate steric effects and π-π stacking .
Q. How should researchers resolve contradictions in spectral data when characterizing synthetic intermediates?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) from aromatic protons in NMR .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous peaks, such as differentiating between pyrrolone and benzofuran carbonyl carbons .
- X-ray Crystallography : Resolve stereochemical ambiguities; for example, a study on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate confirmed tautomeric forms via crystal structure analysis .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in biological environments (e.g., lipid bilayer interactions) .
- Docking Studies : Use AutoDock Vina to model binding modes with target proteins, prioritizing residues within 4 Å of the benzofuran carbonyl group .
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. For pH stability, use buffers (pH 1–13) and track changes in UV-Vis absorbance .
- LC-MS/MS : Identify degradation products; for example, hydrolysis of the pyrrolone ring in acidic conditions has been observed in analogs .
Q. What experimental designs are effective for reconciling discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance (e.g., using liver microsomes), and bioavailability to explain reduced in vivo activity .
- Dose-Response Studies : Use a randomized block design with split-plot arrangements to account for variability, as seen in trellis system experiments .
- Tissue Distribution Analysis : Radiolabel the compound (e.g., with ³H) and quantify accumulation in target organs vs. plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
